Cas no 1097781-67-3 (N-(Piperidin-4-yl)oxane-4-carboxamide)
N-(Piperidin-4-yl)oxane-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- tetrahydro-N-4-piperidinyl-2H-Pyran-4-carboxamide
- N-(piperidin-4-yl)oxane-4-carboxamide
- NE49968
- Z234897863
- N-(Piperidin-4-yl)oxane-4-carboxamide
-
- Inchi: 1S/C11H20N2O2/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10/h9-10,12H,1-8H2,(H,13,14)
- InChI Key: NMZCRJQUVDJFNI-UHFFFAOYSA-N
- SMILES: O1CCC(C(NC2CCNCC2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 209
- Topological Polar Surface Area: 50.4
N-(Piperidin-4-yl)oxane-4-carboxamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(Piperidin-4-yl)oxane-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D292763-10mg |
N-(Piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D292763-50mg |
N-(Piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D292763-100mg |
N-(Piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 100mg |
$ 275.00 | 2022-06-05 | ||
| Enamine | EN300-72366-0.05g |
N-(piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 95% | 0.05g |
$173.0 | 2023-02-12 | |
| Enamine | EN300-72366-0.1g |
N-(piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 95% | 0.1g |
$257.0 | 2023-02-12 | |
| Enamine | EN300-72366-0.25g |
N-(piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 95% | 0.25g |
$367.0 | 2023-02-12 | |
| Enamine | EN300-72366-0.5g |
N-(piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 95% | 0.5g |
$579.0 | 2023-02-12 | |
| Enamine | EN300-72366-1.0g |
N-(piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 95% | 1.0g |
$743.0 | 2023-02-12 | |
| Enamine | EN300-72366-2.5g |
N-(piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 95% | 2.5g |
$1454.0 | 2023-02-12 | |
| Enamine | EN300-72366-5.0g |
N-(piperidin-4-yl)oxane-4-carboxamide |
1097781-67-3 | 95% | 5.0g |
$2152.0 | 2023-02-12 |
N-(Piperidin-4-yl)oxane-4-carboxamide Suppliers
N-(Piperidin-4-yl)oxane-4-carboxamide Related Literature
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on N-(Piperidin-4-yl)oxane-4-carboxamide
Introduction to N-(Piperidin-4-yl)oxane-4-carboxamide (CAS No. 1097781-67-3)
N-(Piperidin-4-yl)oxane-4-carboxamide (CAS No. 1097781-67-3) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of a piperidine ring and an oxane moiety in its molecular structure contributes to its distinct chemical behavior, making it a valuable candidate for further exploration in synthetic chemistry and biological studies.
The molecular structure of N-(Piperidin-4-yl)oxane-4-carboxamide consists of a central oxane ring connected to an amide group, with a piperidine substituent attached to the nitrogen atom of the amide. This configuration imparts specific steric and electronic properties that can influence its interactions with biological targets. The piperidine ring, known for its ability to enhance bioavailability and metabolic stability, is a common feature in many pharmacologically active compounds. In contrast, the oxane ring introduces a rigid, three-membered ether structure, which can modulate the compound's solubility and reactivity.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. N-(Piperidin-4-yl)oxane-4-carboxamide represents a promising candidate in this category, as it combines the favorable properties of both piperidine and oxane moieties. Research has demonstrated that such structural features can enhance binding affinity and selectivity towards various biological targets, including enzymes and receptors involved in critical cellular processes.
One of the most compelling aspects of N-(Piperidin-4-yl)oxane-4-carboxamide is its potential role in the development of small-molecule inhibitors. Studies have shown that derivatives of this compound exhibit inhibitory activity against several enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. The ability to fine-tune the chemical structure to optimize binding interactions has made this compound a focal point for medicinal chemists seeking to design more effective therapeutic agents.
The synthesis of N-(Piperidin-4-yl)oxane-4-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the oxane ring through cycloaddition reactions, followed by functionalization with the piperidine moiety via nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity in these processes.
The pharmacological profile of N-(Piperidin-4-yl)oxane-4-carboxamide has been extensively studied in preclinical models. Initial investigations have revealed promising results regarding its ability to modulate biological pathways relevant to various diseases. For instance, studies suggest that this compound may interfere with signaling cascades involved in tumor growth and metastasis, making it a potential lead compound for anticancer therapies. Additionally, its interaction with inflammatory pathways has been explored, indicating potential applications in treating chronic inflammatory conditions.
The solubility and pharmacokinetic properties of N-(Piperidin-4-yl)oxane-4-carboxamide are also areas of active research. Modifications to the molecular structure can be made to enhance water solubility and improve oral bioavailability, which are critical factors for drug efficacy. Computational modeling techniques have been utilized to predict how different structural variations will affect pharmacokinetic parameters, enabling rational design strategies for optimizing drug-like properties.
In conclusion, N-(Piperidin-4-yl)oxane-4-carboxamide (CAS No. 1097781-67-3) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
1097781-67-3 (N-(Piperidin-4-yl)oxane-4-carboxamide) Related Products
- 1565480-39-8(3-(oxan-4-yl)azepan-2-one)
- 1566736-66-0(3-(oxan-4-yl)piperidin-2-one)
- 91376-25-9(2H-PYRAN-4-CARBOXAMIDE, N-(3-AMINOPROPYL)TETRAHYDRO-)
- 1185320-34-6(9-oxa-2-Azaspiro5.5undecan-1-one)
- 1220021-01-1(N-(Tetrahydro-2H-pyran-4-ylmethyl)-4-piperidinecarboxamide hydrochloride)
- 1220031-94-6(N-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride)
- 1286207-76-8((S)-N-(Piperidin-3-yl)oxane-4-carboxamide hydrochloride)
- 1286208-60-3((R)-N-(Piperidin-3-yl)-tetrahydro-2H-pyran-4-carboxamide hydrochloride)
- 1220029-99-1(N-(Tetrahydro-2H-pyran-4-ylmethyl)-3-piperidinecarboxamide hydrochloride)
- 1286273-05-9((4-Aminopiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone hydrochloride)